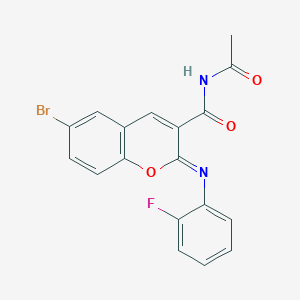

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide

Description

Properties

IUPAC Name |

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFN2O3/c1-10(23)21-17(24)13-9-11-8-12(19)6-7-16(11)25-18(13)22-15-5-3-2-4-14(15)20/h2-9H,1H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVAPFFLAJWWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: The starting material, a chromene derivative, undergoes bromination to introduce a bromine atom at the 6th position.

Acetylation: The brominated intermediate is then acetylated to introduce the N-acetyl group.

Fluorination: A fluorophenyl group is introduced through a substitution reaction.

Imination: The final step involves the formation of the imino group, resulting in the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide exhibits significant anticancer properties, particularly against various leukemia cell lines and solid tumors. Its mechanism of action primarily involves the induction of apoptosis and the inhibition of key signaling pathways related to cancer cell proliferation.

Case Study: Anticancer Efficacy

A notable study evaluated the compound's growth-inhibitory effects on FLT3-ITD-positive acute myeloid leukemia (AML) cells. The results indicated:

| Cell Line Type | GI50 (nM) | Selectivity Ratio |

|---|---|---|

| FLT3-ITD-positive AML | 30-80 | >300 (compared to FLT3 wt) |

| Primary AML Cells | Potent | Not specified |

These findings suggest that the compound selectively inhibits cancer cells while sparing healthy cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property enhances its potential as an antimicrobial agent.

Antimicrobial Efficacy Data

The antimicrobial activity was assessed using Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

These results indicate that this compound is effective at low concentrations, suggesting its potential utility in treating bacterial infections .

Enzyme Inhibition

Another significant application of this compound is its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been identified as an inhibitor of autotaxin, an enzyme associated with cancer metastasis.

Enzyme Inhibition Data

Inhibition assays showed that this compound effectively reduces autotaxin activity, contributing to its anticancer effects. This dual action—targeting both cancer cells and related enzymes—enhances its therapeutic potential .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Type | Key Findings |

|---|---|

| Anticancer | Induces apoptosis; selective inhibition of cancer cells; GI50 values between 30-80 nM against AML. |

| Antimicrobial | Effective against Staphylococcus aureus (5 µg/mL) and Escherichia coli (10 µg/mL). |

| Enzyme Inhibition | Reduces autotaxin activity, implicated in metastasis and inflammation. |

Mechanism of Action

The mechanism of action of N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

*Activity inferred from structural similarity to kinase-targeting chromenes.

Substituent Effects on Reactivity and Bioactivity

- Bromo at Position 6 : Present in all listed chromene analogs, bromine enhances electrophilicity and may facilitate halogen bonding with target proteins .

- 2-Fluorophenyl vs. In contrast, the 4-phenoxyphenyl group in the analog increases aromatic bulk, which may reduce solubility but improve membrane permeability.

- Trifluoromethoxy Substitution : The CF₃O group in the analog from significantly elevates lipophilicity (predicted logP ~3.5), which could enhance blood-brain barrier penetration but increase metabolic instability.

Pharmacological Implications

While prasugrel (a thiazole derivative) is a well-established antiplatelet agent , chromene carboxamides are less studied.

Biological Activity

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives, which are noted for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its molecular formula is , and it features a chromene core modified with a bromine atom, a fluorophenyl group, and an imino group. The synthesis typically involves multiple steps:

- Bromination : Introduction of a bromine atom at the 6th position of the chromene derivative.

- Acetylation : Acetylation of the brominated intermediate to introduce the N-acetyl group.

- Fluorination : Substitution to incorporate the fluorophenyl moiety.

- Imination : Formation of the imino group to yield the target compound.

These steps are optimized for yield and purity using various solvents and catalysts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including pancreatic adenocarcinoma and lung carcinoma. The mechanism appears to involve apoptosis induction and cell cycle arrest .

A comparative study with other chromene derivatives revealed that this compound demonstrated superior cytotoxicity, potentially due to its unique functional groups that enhance interaction with cellular targets .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine and fluorine substituents may enhance its lipophilicity, facilitating better membrane penetration and subsequent microbial inhibition .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

A selection of case studies highlights the biological activities of this compound:

Comparative Analysis

When compared to similar compounds such as 6-bromo-2-(2-fluorophenyl)chromene-3-carboxamide and N-acetyl-6-bromo-2-(2-chlorophenyl)iminochromene-3-carboxamide, this compound exhibited enhanced biological activity due to its unique combination of functional groups. The presence of fluorine is particularly noteworthy as it can influence electronic properties and improve binding affinity to biological targets .

Q & A

Basic Question: What are the recommended methods for synthesizing N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including bromination, acetylation, and imine formation. A plausible route could begin with the bromination of a chromene precursor at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) . Subsequent imine formation with 2-fluorophenylamine derivatives may require acid catalysis (e.g., acetic acid) and reflux in anhydrous solvents (e.g., toluene). Acetylation of the intermediate can be achieved using acetyl chloride in the presence of a base (e.g., pyridine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product.

Advanced Question: How can researchers optimize reaction yields for the bromination step in the synthesis of this compound?

Methodological Answer:

Yield optimization requires careful control of reaction parameters:

- Temperature : Bromination with NBS is often exothermic; maintaining temperatures below 40°C prevents side reactions.

- Solvent Choice : Non-polar solvents (e.g., CCl₄) favor radical bromination, while polar aprotic solvents (e.g., DMF) may stabilize intermediates .

- Catalyst : Adding a radical initiator like AIBN (azobisisobutyronitrile) enhances regioselectivity at the 6-position.

- Substrate Purity : Pre-purification of the chromene precursor via recrystallization (e.g., using ethanol/water) minimizes competing reactions.

Validate each step using TLC and LC-MS to track intermediates .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR (in deuterated DMSO or CDCl₃) to confirm substituent positions, with F NMR for fluorophenyl group analysis .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and imine (C=N, ~1600 cm) stretches.

Advanced Question: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural elucidation?

Methodological Answer:

SC-XRD provides unambiguous confirmation of molecular geometry. For this compound:

- Crystallization : Use solvent mixtures (e.g., DMF/water) to grow high-quality crystals .

- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution, refining parameters like thermal displacement and occupancy .

- Validation : Cross-check with CCDC databases to ensure bond lengths/angles align with similar chromene derivatives. Discrepancies >0.05 Å may indicate disorder or twinning, requiring iterative refinement .

Advanced Question: How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Contradictions (e.g., NMR suggesting planar geometry vs. XRD showing torsion) require:

- Dynamic Analysis : Perform variable-temperature NMR to detect conformational flexibility.

- Computational Chemistry : Use DFT (e.g., Gaussian 16) to model ground-state vs. crystal-packing effects.

- Multi-Technique Validation : Compare XRD data with IR/Raman spectra for vibrational mode consistency.

- Error Analysis : Re-examine refinement parameters (e.g., R-factor >5% in XRD indicates poor data quality) .

Basic Question: What solvent systems are optimal for studying the compound’s stability?

Methodological Answer:

Stability assays should use:

- Aprotic Solvents : DMSO or DMF for short-term storage (prevents hydrolysis).

- Buffered Solutions : Phosphate buffer (pH 7.4) for aqueous stability studies.

- Temperature Control : Store at –20°C under nitrogen to prevent oxidation.

Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm .

Advanced Question: What strategies can mitigate steric hindrance during imine formation with the 2-fluorophenyl group?

Methodological Answer:

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to activate the amine for nucleophilic attack.

- Microwave Synthesis : Enhance reaction kinetics by applying microwave irradiation (e.g., 100°C, 30 min).

- Protecting Groups : Temporarily protect reactive sites (e.g., acetylation) to direct imine formation .

Characterize intermediates via F NMR to track fluorine’s electronic effects on reaction progress .

Advanced Question: How to analyze the electronic effects of the 6-bromo and 2-fluorophenyl substituents on chromene’s reactivity?

Methodological Answer:

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., bromine’s σ = +0.39, fluorine’s σ = +0.06).

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Basic Question: How to validate purity for publication-quality samples?

Methodological Answer:

- HPLC : ≥95% purity with symmetrical peaks (asymmetry factor <1.2).

- Elemental Analysis : Match C, H, N, Br, F percentages to theoretical values (deviation <0.4%).

- Melting Point : Sharp range (≤2°C) confirms crystallinity .

Advanced Question: What experimental designs are critical for studying biological activity?

Methodological Answer:

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 μM) to determine IC.

- Control Groups : Include structurally related analogs (e.g., non-brominated chromenes) to isolate bromine’s role.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.